NeuroSensor 521

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

NeuroSensor 521 is a fluorescent turn-on sensor designed for the selective visualization of norepinephrine over epinephrine in fixed and live cells . It binds to all primary amines, but binds catecholamines such as dopamine and norepinephrine more tightly than other biogenic amines such as glutamate . The fluorescence is not affected by fixation .

Molecular Structure Analysis

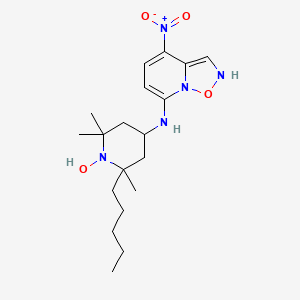

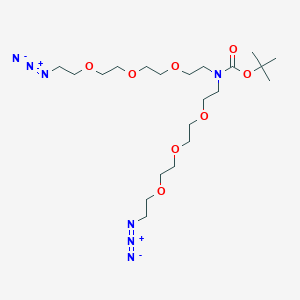

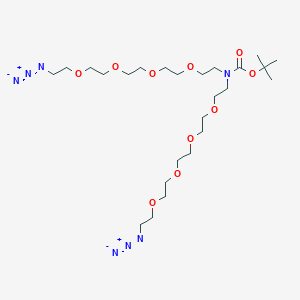

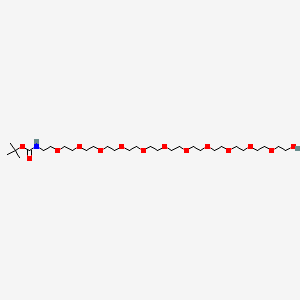

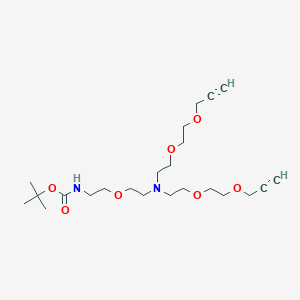

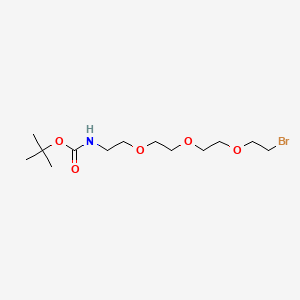

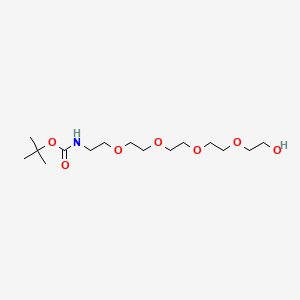

NeuroSensor 521 has the empirical formula C21H21NO4 . Its molecular weight is 351.40 . The exact molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis

NeuroSensor 521 is a yellow to orange powder . It is soluble in DMSO up to 10 mg/mL . It is light sensitive and air sensitive . It should be stored at -70°C .Aplicaciones Científicas De Investigación

Design and Functionality of NS521 : NS521 is a fluorescent sensor for primary-amine neurotransmitters, based on a coumarin-3-aldehyde scaffold. It operates through an intramolecular acceptor-excited photoinduced electron transfer (a-PET) mechanism. This sensor is particularly effective for binding and detecting neurotransmitters like glutamate, norepinephrine, and dopamine. The tunable nature of this sensor, as demonstrated through various derivatives, highlights its potential for tailored applications in biological imaging and neurotransmitter detection (Hettie & Glass, 2014).

Selective Sensing of Norepinephrine : NS521 has been shown to be highly selective for norepinephrine, a key neurotransmitter. It can distinguish between norepinephrine and other catecholamines like epinephrine and dopamine. This selectivity makes NS521 particularly useful for imaging neurotransmitter dynamics in live cells, such as in chromaffin cells, which are involved in the release of catecholamines (Liu et al., 2017).

Applications in Neurosecretory Vesicle Imaging : In addition to its selective binding properties, NS521 has been applied in the imaging of neurosecretory vesicles, particularly in labeling and visualizing norepinephrine-containing vesicles. This application has significant implications for studying the dynamics of neurotransmitter storage and release in neural cells (Liu et al., 2014).

Challenges and Limitations : While NS521 shows great promise in neurotransmitter sensing, there are some limitations. For example, certain derivatives of NS521, like the thiophene derivatives, do not fit the typical PET model, suggesting that the platform may have limitations in its applicability to all types of neurotransmitter molecules. This indicates a need for further research and development to enhance the sensor’s versatility (Hettie & Glass, 2014).

Direcciones Futuras

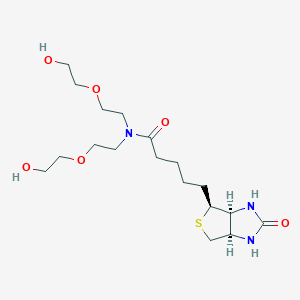

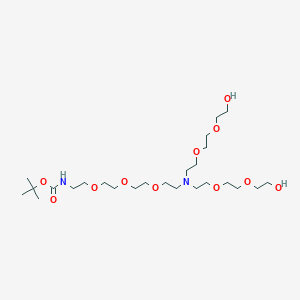

Based on NeuroSensor 521, a new sensor, Miz-2, has been developed . Miz-2 is a promising member of a new series of catecholamine-selective sensors, which has both a functional aldehyde group to bind to primary amines, and other recognition elements to improve selectivity for binding catecholamine over other amines .

Propiedades

IUPAC Name |

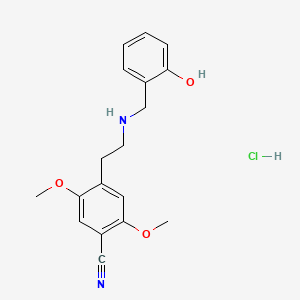

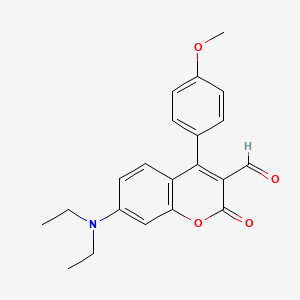

7-(diethylamino)-4-(4-methoxyphenyl)-2-oxochromene-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-4-22(5-2)15-8-11-17-19(12-15)26-21(24)18(13-23)20(17)14-6-9-16(25-3)10-7-14/h6-13H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYKALWTTJFRLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

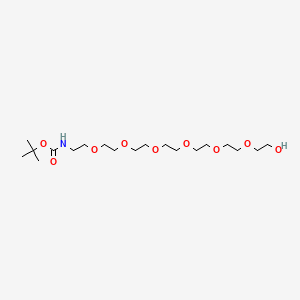

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C=O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

NeuroSensor 521 | |

CAS RN |

1428730-05-5 |

Source

|

| Record name | 1428730-05-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.